(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

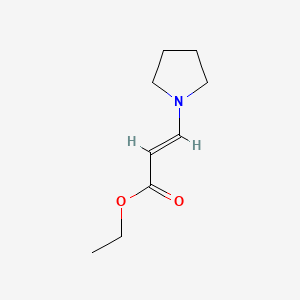

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFHLZJSZHWXAJ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/N1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate from ethyl propiolate

An In-depth Technical Guide to the Synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile β-enamino ester, through the aza-Michael addition of pyrrolidine to ethyl propiolate. The document delves into the underlying reaction mechanism, offering insights into the stereochemical outcome and the factors governing reactivity. A detailed, field-proven experimental protocol is presented, designed for reproducibility and high yield. Furthermore, this guide includes a thorough characterization of the target compound using spectroscopic methods and summarizes all critical data in accessible formats. This paper is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development who require a practical and scientifically grounded understanding of this important transformation.

Introduction: The Significance of β-Enamino Esters

β-Enamino esters, also known as enaminones, are a highly valuable class of organic compounds characterized by a conjugated N-C=C-C=O system.[1] This structural motif renders them exceptionally versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the delocalization of the nitrogen lone pair across the π-system, allow them to act as polydentate nucleophiles and precursors for a vast array of complex molecules.[2]

The applications of β-enamino esters are extensive, serving as key intermediates in the synthesis of:

-

Heterocyclic Compounds: They are foundational precursors for constructing diverse bioactive heterocycles such as quinolines, pyridinones, pyrazoles, and oxazoles.[2]

-

Pharmaceutical Agents: The enaminone scaffold is present in numerous molecules with demonstrated antibacterial, anti-inflammatory, anticonvulsant, and antitumor activities.[2]

-

Natural Products and Alkaloids: Their reactivity has been harnessed for the total synthesis of various natural products and alkaloids.[3]

-

Advanced Materials: Recent research has explored their use in coordination and polymer chemistry, leading to the development of novel ligands, degradable polymers, and redox-active materials.[4]

The synthesis of this compound from ethyl propiolate and pyrrolidine is a classic example of an aza-Michael reaction, a powerful and atom-economical method for forming carbon-nitrogen bonds.[5] This guide will explore this specific transformation in detail, providing the necessary theoretical and practical knowledge for its successful implementation.

Reaction Mechanism and Stereoselectivity

The formation of this compound proceeds via a nucleophilic conjugate addition, specifically an aza-Michael reaction. The reaction's efficiency and stereochemical outcome are dictated by the electronic nature of the reactants and the reaction conditions.

The Aza-Michael Addition Pathway

The reaction is initiated by the nucleophilic attack of the secondary amine, pyrrolidine, on the electron-deficient alkyne, ethyl propiolate.[6][7] The triple bond of ethyl propiolate is highly activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent ester group (-COOEt).

The mechanism can be described in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the β-carbon (the terminal carbon of the alkyne), which bears a partial positive charge (δ+). This concerted attack leads to the formation of a zwitterionic intermediate, an allenolate, where a new C-N bond is formed.[8][9]

-

Proton Transfer: The negatively charged oxygen or α-carbon of the allenolate intermediate rapidly abstracts a proton from the newly formed ammonium ion (or from a solvent molecule) to yield the final, neutral enamine product. Kinetic studies on similar reactions suggest that this proton transfer occurs after the initial rate-determining nucleophilic attack.[10][11]

Controlling Stereochemistry: The Predominance of the (E)-Isomer

The addition of a nucleophile to an activated alkyne can, in principle, result in two different geometric isomers, (E) or (Z). In the case of the reaction between pyrrolidine and ethyl propiolate, the reaction is highly stereoselective, yielding predominantly the (E)-isomer.

This stereoselectivity is a result of an anti-addition pathway. During the nucleophilic attack, the pyrrolidine molecule approaches the linear alkyne from the side opposite to the developing vinyl proton. The subsequent protonation of the intermediate typically occurs to give the thermodynamically more stable (E)-isomer, where the bulky pyrrolidinyl and ethyl ester groups are positioned on opposite sides of the C=C double bond, minimizing steric hindrance.[12] The geometry of the product is readily confirmed by ¹H NMR spectroscopy, where the coupling constant (J) between the two vinylic protons for the (E)-isomer is characteristically large (typically >12 Hz).[13]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear endpoints and purification steps.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Ethyl Propiolate | C₅H₆O₂ | 98.10 | 2.45 g (2.33 mL) | 25.0 |

| Pyrrolidine | C₄H₉N | 71.12 | 1.78 g (2.08 mL) | 25.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Ethyl propiolate is a lachrymator and should be handled with care.

-

Pyrrolidine is a corrosive and flammable liquid.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl propiolate (2.45 g, 25.0 mmol) dissolved in 25 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to bring the temperature to 0 °C.

-

Addition of Amine: Add a solution of pyrrolidine (1.78 g, 25.0 mmol) in 25 mL of DCM to the dropping funnel. Add the pyrrolidine solution dropwise to the stirred ethyl propiolate solution over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove any unreacted pyrrolidine and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM. This will yield the crude product as a yellow or pale brown oil.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain the pure this compound. A typical yield is in the range of 85-95%.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. The (E)-stereochemistry is unequivocally established by the large coupling constant between the vinylic protons in the ¹H NMR spectrum.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 13.6 Hz, 1H, N-CH =CH)

-

δ 4.55 (d, J = 13.6 Hz, 1H, N-CH=CH )

-

δ 4.10 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃)

-

δ 3.20 (t, J = 6.6 Hz, 4H, Pyrrolidine -CH₂ -N)

-

δ 1.90 (p, J = 6.6 Hz, 4H, Pyrrolidine -CH₂ -CH₂-N)

-

δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ )

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 169.5 (C=O)

-

δ 149.0 (N-C H=CH)

-

δ 85.0 (N-CH=C H)

-

δ 58.5 (-O-C H₂-CH₃)

-

δ 48.0 (Pyrrolidine -C H₂-N)

-

δ 25.2 (Pyrrolidine -C H₂-CH₂-N)

-

δ 14.8 (-O-CH₂-C H₃)

-

-

Infrared (IR, neat, cm⁻¹):

-

2965 (C-H stretch, alkyl)

-

1690 (C=O stretch, α,β-unsaturated ester)

-

1605 (C=C stretch, enamine)

-

1150 (C-O stretch, ester)

-

-

Appearance: Pale yellow oil.

-

Molecular Weight: 169.22 g/mol [15]

Conclusion

The synthesis of this compound via the aza-Michael addition of pyrrolidine to ethyl propiolate is a robust, efficient, and highly stereoselective reaction. This guide has detailed the mechanistic underpinnings of the transformation, highlighting the factors that favor the formation of the desired (E)-isomer. The provided experimental protocol is optimized for high yield and purity, making it suitable for both academic research and process development settings. The comprehensive characterization data serves as a reliable benchmark for product validation. As a versatile synthetic intermediate, the successful and reproducible synthesis of this enamino ester opens the door to a wide range of further chemical explorations in medicinal chemistry and materials science.

References

- Recent preparations and synthetic applications of enaminones. ResearchGate.

- Enaminones - applications. Bio&Organic LAB, P1-0179, FKKT.

- A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.

- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry.

- Enamine, enamide synthesis. Organic Chemistry Portal.

- Reactions of various nucleophiles with methyl-and ethyl- propiolate. ResearchGate.

- Schematic overview of possible aza-Michael addition reactions on... ResearchGate.

- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH).

- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications.

- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central.

- This compound. PubChem.

- Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at... ResearchGate.

- Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. SciSpace.

- Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their. The Royal Society of Chemistry.

- Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure. ResearchGate.

- Catalytic Asymmetric aza-Michael and aza-Henry Reactions. EHU.

- A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst. ResearchGate.

- Enaminone synthesis by amination. Organic Chemistry Portal.

- One-pot reactions of ethyl propiolate. UR Scholarship Repository.

- Michael Addition. Organic Chemistry Portal.

- Figure 4 from One-pot reactions of ethyl propiolate. Semantic Scholar.

- Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate.

- (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. National Institutes of Health (NIH).

- hnl17_sln.html. University of Wisconsin.

- This compound. Oakwood Chemical.

- Ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)acrylate. PubChem.

- Supplementary Information. DOI.

- Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. DiVA portal.

- (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate.

- Supporting Information. The Royal Society of Chemistry.

- Ethyl acrylate. Wikipedia.

- One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. ResearchGate.

- Ethyl α-(1-Pyrrolidyl)Propionate. ResearchGate.

- Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Enaminones - applications | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]

- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Michael Addition [organic-chemistry.org]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. Figure 4 from One-pot reactions of ethyl propiolate | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]

- 15. This compound [oakwoodchemical.com]

A Comprehensive Spectroscopic Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

Foreword: Unveiling the Molecular Signature

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate, a member of the enaminoate class, represents a fascinating intersection of functional groups: an α,β-unsaturated ester and a tertiary amine. This unique electronic arrangement, where the nitrogen lone pair extends the conjugation of the acrylate system, makes it a valuable synthon in organic chemistry and a point of interest in materials science and drug development. A precise understanding of its molecular structure is not merely academic; it is the bedrock upon which its reactivity, properties, and potential applications are built.

This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and confirm the structure of this compound. We move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. This document is designed for researchers and drug development professionals who require a rigorous, field-proven approach to molecular characterization.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, possesses the chemical formula C₉H₁₅NO₂ and a molecular weight of 169.23 g/mol .[1] Its structure is characterized by an ethyl ester group, a trans-configured carbon-carbon double bond, and a pyrrolidine ring attached to the β-carbon. This enamine character significantly influences its electronic and, therefore, its spectroscopic properties.

A multi-faceted spectroscopic approach is essential for unambiguous characterization. We will employ:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework and confirm stereochemistry.

-

Infrared (IR) Spectroscopy to identify key functional groups and bond types.

-

Mass Spectrometry (MS) to determine the molecular weight and probe fragmentation patterns.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze the conjugated electronic system.

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed connectivity map.

Expertise & Causality: Experimental Design

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. Its rationale is twofold: it is an excellent solvent for a wide range of organic compounds, including our target molecule, and its deuterium atoms are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard. Its protons and carbons are highly shielded, producing a single, sharp resonance at 0 ppm that does not interfere with most analyte signals.[2] This provides a reliable reference point for all chemical shifts.

-

Experiment Suite: A standard suite of experiments is required for full characterization:

-

¹H NMR: To identify and quantify all unique proton environments.

-

¹³C NMR: To identify all unique carbon environments.

-

2D COSY (Correlation Spectroscopy): To reveal proton-proton (³JHH) coupling networks, confirming which protons are adjacent in the molecule.

-

Predicted and Interpreted ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environments and their connectivity.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale & Interpretation |

| H-a (Ethyl CH₃) | ~1.25 | Triplet (t) | 3H | ~7.1 | Coupled to the two H-b protons. Typical for an ethyl ester. |

| H-b (Ethyl CH₂) | ~4.10 | Quartet (q) | 2H | ~7.1 | Coupled to the three H-a protons and deshielded by the adjacent oxygen. |

| H-c (Pyrrolidine) | ~1.90 | Multiplet (m) | 4H | - | Protons on C3' and C4' of the pyrrolidine ring. They are chemically similar and couple to each other and to H-d. |

| H-d (Pyrrolidine) | ~3.20 | Multiplet (m) | 4H | - | Protons on C2' and C5' adjacent to the nitrogen. Deshielded by the nitrogen atom. |

| H-e (Vinyl) | ~4.50 | Doublet (d) | 1H | ~13.5 | Vinyl proton α to the carbonyl. Shielded relative to H-f due to the strong electron-donating effect of the nitrogen at the β-position. |

| H-f (Vinyl) | ~7.50 | Doublet (d) | 1H | ~13.5 | Vinyl proton β to the carbonyl. Strongly deshielded by the resonance effect of the ester and direct attachment to the nitrogen-bearing carbon. The large coupling constant confirms the (E)-trans configuration.[3] |

Predicted and Interpreted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Interpretation |

| C-a (Ethyl CH₃) | ~14.5 | Standard alkyl carbon chemical shift. |

| C-b (Ethyl CH₂) | ~58.0 | Deshielded by the adjacent ester oxygen. |

| C-c (Pyrrolidine) | ~25.0 | Methylene carbons (C3', C4') of the pyrrolidine ring. |

| C-d (Pyrrolidine) | ~47.0 | Methylene carbons (C2', C5') adjacent to the nitrogen, showing deshielding. |

| C-e (Vinyl) | ~85.0 | The α-carbon of the enaminoate system. Significantly shielded due to the powerful electron-donating resonance from the nitrogen. |

| C-f (Vinyl) | ~145.0 | The β-carbon, which is strongly deshielded as it bears partial positive charge in the resonance structure. |

| C-g (Carbonyl) | ~168.0 | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |

The following diagram illustrates the key correlations we would expect to observe in a COSY spectrum, confirming the structural assignments.

Caption: Expected ¹H-¹H COSY correlations.

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Data Interpretation

For this compound, the key is to recognize the electronic interplay. The conjugation between the nitrogen lone pair, the C=C double bond, and the C=O double bond lowers the vibrational frequencies (wavenumbers) of the double bonds compared to their isolated counterparts.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Interpretation |

| ~2970-2850 | C-H (sp³) stretch | Medium-Strong | Aliphatic C-H bonds of the ethyl and pyrrolidine groups. |

| ~1705 | C=O stretch | Strong | Carbonyl of the α,β-unsaturated ester. The frequency is lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation. |

| ~1610 | C=C stretch | Strong | Alkene double bond. This peak is particularly strong and at a lower frequency than a simple alkene (~1650 cm⁻¹) due to its position in the conjugated enaminoate system.[4] |

| ~1250-1020 | C-N & C-O stretch | Medium-Strong | These are characteristic stretches for aliphatic amines and esters, respectively, found in the fingerprint region.[5] |

Note: As a tertiary amine, the molecule will show no N-H stretching bands in the 3300-3500 cm⁻¹ region, which is a key confirmatory detail.[6][7][8]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the key absorption bands. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its substructures.

Expertise & Causality: Ionization Method

Electrospray Ionization (ESI) is the preferred method for this analysis. It is a "soft" ionization technique that typically imparts little excess energy to the molecule, ensuring the molecular ion (or, more commonly, the protonated molecule [M+H]⁺) is observed with high intensity. This allows for unambiguous determination of the molecular weight.

Predicted Mass Spectrum

-

Molecular Ion: The calculated monoisotopic mass is 169.1103 Da.[9] In positive-ion ESI-MS, we expect to see a prominent peak for the protonated molecule, [M+H]⁺, at m/z 170.1176 .[9] The nitrogen atom follows the "nitrogen rule"; an odd number of nitrogen atoms results in an odd molecular weight, which is consistent.[8]

-

Major Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 170 ion would reveal characteristic fragments.

Caption: Key predicted fragmentation pathways in ESI-MS/MS.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 170.1) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the resulting product ion spectrum.

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and the MS/MS spectrum to identify fragmentation patterns, comparing them against predicted losses.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing conjugated systems.

Expertise & Causality: Chromophore Analysis

This compound is an excellent chromophore. The π-system extends from the nitrogen atom's lone pair across the C=C bond to the C=O bond. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (λmax) than a simple α,β-unsaturated ester.[10] The presence of the β-amino group is known to cause a strong bathochromic (red) shift.[11]

Predicted λmax using Woodward-Fieser Rules

The Woodward-Fieser rules provide an empirical method for predicting the λmax of the π→π* transition in conjugated systems.[12]

| Contribution | Wavelength (nm) | Rationale |

| Parent α,β-unsaturated ester | 195 | Base value for this chromophore type.[12] |

| β-substituent (amino) | +95 | Standard increment for an amino group at the β-position. |

| Predicted λmax | ~290 | Calculated total. |

We predict a strong absorption maximum (λmax) around 290 nm.

Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent that does not absorb in the region of interest (e.g., ethanol or hexane). Ethanol is a good choice.

-

Sample Preparation: Prepare a very dilute solution of the analyte in the chosen solvent. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Data Acquisition: Replace the solvent cuvette with a matched quartz cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Summary and Conclusion

The combination of these four spectroscopic techniques provides a self-validating system for the complete and unambiguous characterization of this compound.

Summary of Spectroscopic Data

| Technique | Key Finding | Interpretation |

| ¹H NMR | Doublet at δ ~7.50 ppm with J ≈ 13.5 Hz. | Confirms the (E)-stereochemistry of the double bond. |

| ¹³C NMR | Signals at δ ~85 ppm and ~145 ppm. | Shows the highly polarized nature of the enaminoate C=C bond. |

| IR | Strong bands at ~1705 cm⁻¹ and ~1610 cm⁻¹. | Confirms the conjugated ester and alkene functional groups. |

| MS | [M+H]⁺ ion at m/z 170.1176. | Confirms the molecular formula C₉H₁₅NO₂. |

| UV-Vis | Strong λmax predicted at ~290 nm. | Confirms the extended π-conjugation of the enaminoate system. |

This in-depth guide demonstrates that a logical, multi-technique approach, grounded in an understanding of the underlying chemical principles, is paramount for the rigorous characterization of molecules in a research and development setting. Each spectrum provides a piece of the puzzle, and together, they form a complete and validated molecular portrait.

References

- Columbia University. IR Spectroscopy Tutorial: Amines. [Link]

- NIH National Library of Medicine. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. [Link]

- NIH National Library of Medicine. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. [Link]

- NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

- OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

- PubChemLite. (e)-ethyl 3-(pyrrolidin-1-yl)

- Royal Society of Chemistry.

- NIH National Library of Medicine. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)

- PharmaXChange.info. Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max)

- METU Open Course Ware. THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. [Link]

- Royal Society of Chemistry. SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. [Link]

- ResearchGate. Structural and end-group analysis of synthetic acrylate co-polymers by matrix-assisted laser desorption time-of-flight mass spectrometry: Distribution of pendant carboxyl groups. [Link]

- PubMed. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. [Link]

- NIH National Library of Medicine. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. [Link]

- ResearchGate. UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). [Link]

- ACS Publications. Quantitative Product Spectrum Analysis of Poly(butyl acrylate)

- Oakwood Chemical. (E)-Ethyl 3-(pyrrolidin-1-yl)

- Chemistry LibreTexts. 8.

- YouTube.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaxchange.info [pharmaxchange.info]

Physical and chemical properties of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

An In-depth Technical Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

Introduction

This compound is a functionalized α,β-unsaturated ester, often classified as an enamino ester. This molecule incorporates three key structural features: an ethyl ester group, a trans-configured (E) carbon-carbon double bond, and a pyrrolidine ring attached to the β-carbon. This unique combination of functionalities makes it a versatile building block in organic synthesis and a molecule of interest for medicinal chemistry and materials science. Its electron-rich enamine character, coupled with the electron-withdrawing nature of the ester, creates a polarized π-system that dictates its reactivity, particularly as a Michael acceptor and a dienophile. This guide provides a comprehensive overview of its known and predicted properties, synthesis, reactivity, and handling protocols, designed for professionals in chemical research and drug development.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate | [1] |

| CAS Number | 65651-80-1 | [2][3] |

| Molecular Formula | C₉H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 169.22 g/mol | [2][4] |

| Monoisotopic Mass | 169.11028 Da | [1] |

| Canonical SMILES | CCOC(=O)/C=C/N1CCCC1 | [1] |

| InChI Key | VFFHLZJSZHWXAJ-VMPITWQZSA-N | [1] |

Molecular Structure

The structure features a planar acrylate system due to the sp² hybridization of the olefinic and carbonyl carbons. The "E" designation indicates that the pyrrolidine group and the ester group are on opposite sides of the C=C double bond.

Caption: Molecular structure of the title compound.

Physical and Chemical Properties

While extensive experimental data for this specific molecule is not widely published, properties can be inferred from its structure and data on related compounds like ethyl acrylate.

Physical State and Solubility

-

Appearance : Expected to be a liquid or a low-melting solid, possibly pale yellow in color.

-

Solubility : Likely soluble in common organic solvents such as ethanol, ethyl acetate, dichloromethane, and DMSO. Solubility in water is expected to be low, a characteristic shared by its parent compound, ethyl acrylate, which has a solubility of 1.5 g/100 mL[5].

Chemical Stability and Reactivity

-

Stability : The compound should be stored in a cool, dark place (2-8°C is recommended) under an air atmosphere[2]. Like other acrylates, the presence of oxygen is necessary for the polymerization inhibitor to function effectively[6]. It is sensitive to light and heat, which can induce polymerization[7].

-

Reactivity Profile : The molecule's reactivity is dominated by the polarized acrylate system.

-

Michael Addition : The β-carbon is electrophilic and susceptible to nucleophilic attack. This is a classic Michael acceptor reactivity profile, allowing for the addition of a wide range of nucleophiles.

-

Polymerization : The terminal double bond can undergo free-radical or anionic polymerization, a key feature of all acrylates[7][8]. This process can be exothermic and potentially hazardous if uncontrolled.

-

Hydrolysis : The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Diels-Alder Reactions : As a dienophile, it can react with dienes to form cyclohexene derivatives[5].

-

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

Ethyl propiolate

-

Pyrrolidine

-

Ethanol (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl propiolate (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

-

Addition : Cool the solution to 0°C in an ice bath. Add pyrrolidine (1.1 eq) dropwise via syringe over 15 minutes. An exotherm may be observed.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product should be more polar than the starting ethyl propiolate.

-

Workup : Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas, particularly for the pharmaceutical industry.

-

Pharmaceutical Synthesis : Enamino esters are key precursors for the synthesis of heterocyclic compounds. They can be used to construct substituted quinolines, pyrimidines, and other scaffolds of medicinal importance.[9] The parent compound, ethyl acrylate, is a reagent in the synthesis of various pharmaceutical intermediates, including the vasodilator vincamine and the COPD agent cilomilast.[5]

-

Polymer Science : As a functionalized acrylate monomer, it can be copolymerized to create specialty polymers. The pyrrolidine moiety can introduce properties such as improved adhesion, modified hydrophilicity, and a site for post-polymerization modification. Copolymers of ethyl acrylate are widely used in paints, textiles, and adhesives.[5][10]

-

Fine Chemical Synthesis : It serves as a versatile three-carbon (C3) synthon. The reactivity at both the α- and β-positions (after deprotonation or via conjugate addition, respectively) allows for further molecular elaboration.

Safety and Handling

Table of Primary Hazards (based on Ethyl Acrylate)

| Hazard Type | Description | GHS Statements | Source |

|---|---|---|---|

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | H225 | [11][12] |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301, H311, H331 | [11][12] |

| Irritation | Causes serious eye irritation and skin irritation. May cause respiratory irritation. | H315, H319, H335 | [11][12] |

| Sensitization | May cause an allergic skin reaction. | H317 | [12] |

| Chronic Health | Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure. | H351, H372 | [11][12] |

| Environmental | Toxic to aquatic life with long-lasting effects. | H411 | [11][12]|

Recommended Handling Procedures:

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Use explosion-proof electrical and lighting equipment.[13]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. A flame-retardant lab coat is required.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The product should be stored under air, not an inert atmosphere, to ensure inhibitor activity.[6]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a multifunctional chemical entity with significant potential as a synthetic intermediate. While detailed experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on its enamino ester structure. Its straightforward synthesis and versatile reactivity make it an attractive tool for chemists in both academic and industrial settings, particularly for constructing complex molecules and novel polymers. Stringent safety precautions, analogous to those for ethyl acrylate, are mandatory for its handling and storage.

References

- Safety Data Sheet for Ethyl Acrylate.

- PubChemLite. This compound. (Provides molecular formula, weight, and structural identifiers).

- CAMEO Chemicals - NOAA. ETHYL ACRYLATE, STABILIZED.

- BLDpharm. This compound. (Provides CAS number and recommended storage conditions).

- TCI Chemicals. SAFETY DATA SHEET - Ethyl Acrylate.

- Sigma-Aldrich. SAFETY DATA SHEET - Ethyl Acrylate.

- Oakwood Chemical. This compound. (Confirms CAS number and molecular formula).

- Jamorin. Ethyl Acrylate / Technical Data Sheet. (Describes physical properties and storage requirements for ethyl acrylate, emphasizing the need for oxygen for stabilizer function).

- AiFChem. Ethyl 3-(pyrrolidin-1-yl)acrylate. (Provides molecular formula and weight).

- Yapo, Y. M., et al. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. Acta Crystallographica Section E, E67, o204.

- BLD Pharm. Ethyl 3-(pyrrolidin-1-yl)

- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR - The Royal Society of Chemistry.

- Fisher Scientific. Ethyl acrylate - SAFETY DATA SHEET.

- Choice Chemicals. Ethyl Acrylate - SAFETY DATA SHEET. (Specifies handling and storage precautions).

- Wikipedia. Ethyl acrylate. (General overview of ethyl acrylate properties, reactions, and uses in synthesis).

- ChemicalBook. 235439-04-0 | CAS DataBase. (Example of a complex molecule containing a pyrrolidine ring).

- ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Lovrić, J., et al. (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Acta Pharmaceutica, 67(3), 293-311.

- Nie, J., et al. Synthesis and Photopolymerization of 2-(Acryloyloxy)ethyl Pyrrolidine-1-Carboxylate. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.

- The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry.

- PubChem. 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester. (Data for a structurally similar compound).

- Occupational Safety and Health Administration (OSHA). ETHYL ACRYLATE.

- Shcherbakova, V. S., et al. One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry, 59(10), 1725–1729.

- ChemicalBook. Ethyl acrylate(140-88-5) 1H NMR spectrum.

- BLIT Chemical. Magnesium Stearate CAS 557-04-0.

- Brar, A. S., et al. Compositional and configurational sequence determination of methyl methacrylate/ethyl acrylate copolymers by one- and two-dimensional nuclear magnetic resonance spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 41(2), 313-326.

- LG Chem. Grade : EA(Ethyl Acrylate Monomer).

Sources

- 1. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. 65651-80-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. 53927-12-1 | Ethyl 3-(pyrrolidin-1-yl)acrylate - AiFChem [aifchem.com]

- 5. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 6. jamorin.com [jamorin.com]

- 7. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. trc-corp.com [trc-corp.com]

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate CAS number 65651-80-1

An In-depth Technical Guide to (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate (CAS 65651-80-1): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a versatile organic compound that serves as a valuable building block for synthetic chemists, particularly within the realm of medicinal chemistry and drug development. Structurally, it is an enamine, characterized by the electron-donating pyrrolidine ring conjugated with an electron-withdrawing ethyl acrylate moiety. This arrangement confers unique reactivity, making it a potent Michael acceptor and a precursor for a diverse range of more complex molecular architectures. The pyrrolidine ring itself is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to introduce three-dimensional complexity into a molecule.[1][2]

This technical guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. It covers its physicochemical properties, a detailed synthetic protocol with mechanistic insights, spectroscopic characterization, key reactivity patterns, and critical safety information. The aim is to equip the reader with the expert knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties & Structural Analysis

This compound is a stable, yet reactive, organic intermediate. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 65651-80-1 | [3][4][5] |

| Molecular Formula | C₉H₁₅NO₂ | [3][5][6] |

| Molecular Weight | 169.22 g/mol | [5][7][8] |

| Appearance | Liquid | [7] |

| Purity | Typically ≥95% | [7] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [4] |

| Synonyms | Ethyl trans-3-(1-pyrrolidinyl)acrylate, (E)-Ethyl 3-(pyrrolidin-1-yl)propenoate | [5] |

Structural Insights: The molecule's reactivity is dominated by the electronic interplay between the pyrrolidine nitrogen and the acrylate system. The lone pair of electrons on the nitrogen atom participates in resonance with the π-system of the double bond and the carbonyl group. This delocalization increases the electron density at the β-carbon (the carbon adjacent to the pyrrolidine ring), making the α-carbon susceptible to nucleophilic attack in a Michael-type addition. The (E)-configuration refers to the trans arrangement of the substituents across the double bond, which is the thermodynamically more stable isomer.

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing this compound is the conjugate addition (or Michael addition) of pyrrolidine to ethyl propiolate. This reaction is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices:

-

Reagents: Ethyl propiolate is the ideal starting material as it possesses a highly electrophilic alkyne primed for nucleophilic attack. Pyrrolidine is a common, inexpensive secondary amine that acts as the nucleophile.

-

Solvent: A polar aprotic solvent like ethanol or acetonitrile is often used to solubilize the reactants. The reaction can also be run neat (without solvent) to maximize concentration and reaction rate, although this may require more careful temperature control.

-

Temperature: The reaction is exothermic. It is initiated at a low temperature (0°C) to control the initial rate of reaction and prevent side product formation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Work-up: The product is non-polar and can be isolated by removing the solvent under reduced pressure. Purification by column chromatography is standard to remove any unreacted starting materials or minor side products.

Detailed Experimental Protocol: Synthesis via Michael Addition

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pyrrolidine (1.0 eq). Cool the flask to 0°C in an ice-water bath.

-

Reaction: Add ethyl propiolate (1.0 eq) dropwise to the stirred pyrrolidine over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, remove the solvent (if any) via rotary evaporation.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid. Confirm the structure and purity using NMR and IR spectroscopy.

Reaction Mechanism Diagram

Caption: Mechanism of Michael Addition for Synthesis.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following table outlines the expected spectroscopic data based on its structure.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~7.5 (d, 1H, J ≈ 14 Hz), δ ~4.8 (d, 1H, J ≈ 14 Hz), δ ~4.1 (q, 2H), δ ~3.2 (t, 4H), δ ~1.9 (m, 4H), δ ~1.2 (t, 3H) | The two doublets for the vinylic protons with a large coupling constant (J ≈ 14 Hz) are diagnostic for the (E)-isomer. Other signals correspond to the ethyl ester and pyrrolidine protons. |

| ¹³C NMR | δ ~168 (C=O), δ ~150 (β-C), δ ~90 (α-C), δ ~58 (OCH₂), δ ~48 (NCH₂), δ ~25 (CH₂), δ ~15 (CH₃) | The chemical shifts of the vinylic carbons are characteristic of an enamine system. |

| FT-IR (neat) | ~1700 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=C stretch, conjugated), ~1170 cm⁻¹ (C-O stretch) | Strong carbonyl and alkene stretches confirm the key functional groups. |

| Mass Spec (ESI+) | m/z = 170.1176 [M+H]⁺ | Corresponds to the protonated molecular ion (C₉H₁₆NO₂⁺). |

Note: NMR shifts are approximate and can vary depending on the solvent used. For guidance on spectral interpretation, UCLA's WebSpectra is a valuable resource.[9]

Reactivity and Synthetic Utility in Drug Development

The primary value of this compound lies in its predictable reactivity, which allows for the construction of diverse molecular scaffolds.

1. Michael Acceptor: The compound readily undergoes conjugate addition with a wide range of nucleophiles (e.g., thiols, amines, carbanions) at the α-carbon. This is a powerful C-C and C-X bond-forming reaction used to build complexity.

2. Precursor to Heterocycles: It is an excellent starting material for synthesizing various nitrogen-containing heterocycles that are prevalent in pharmaceuticals. For example, reaction with amidines or guanidines can lead to the formation of substituted pyrimidine rings, a core structure in many kinase inhibitors.

3. Pyrrolidine Scaffold: The pyrrolidine moiety is a key feature in many bioactive molecules, including antidiabetic agents like DPP-IV inhibitors.[10] This compound provides a direct entry point for incorporating this valuable scaffold. The non-planar, sp³-hybridized nature of the pyrrolidine ring is advantageous for exploring three-dimensional pharmacophore space, often leading to improved binding affinity and selectivity for biological targets.[1]

Synthetic Diversification Workflow

Caption: Potential synthetic pathways from the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure contains the ethyl acrylate functional group. Therefore, it is imperative to treat it with the same precautions as ethyl acrylate, which is a hazardous substance.[11][12]

WARNING: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement | Reference |

| Flammability | 🔥 | H225: Highly flammable liquid and vapor. | [13][14] |

| Acute Toxicity | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [13][14] |

| Irritation | ❗ | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [13][15] |

| Sensitization | ❗ | H317: May cause an allergic skin reaction. | [13][15] |

| Health Hazard | ⚕️ | H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. | [13][14] |

| Environmental | ambiental | H411: Toxic to aquatic life with long lasting effects. | [13][14] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools. Take precautionary measures against static discharge.[13]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not let the product enter drains. Dispose of in accordance with local, state, and federal regulations.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes.[15]

-

Eye Contact: Immediately flush with plenty of water for at least 30 minutes.[15]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its predictable reactivity as a Michael acceptor, combined with the presence of the pharmaceutically relevant pyrrolidine scaffold, makes it an attractive starting material for the synthesis of novel compounds in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully exploit its potential in the laboratory.

References

- Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- MSDS Ethyl Acrylate - Ayers international. (n.d.).

- This compound | 65651-80-1 - Sigma-Aldrich. (n.d.).

- This compound | CymitQuimica. (n.d.).

- 65651-80-1|this compound - BLDpharm. (n.d.).

- Ethyl trans-3-(1-pyrrolidinyl)acrylate | CAS 65651-80-1 | SCBT - Santa Cruz Biotechnology. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- This compound - PubChemLite. (n.d.).

- This compound - Oakwood Chemical. (n.d.).

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.

- Ethyl Acrylate (EA) - Chemius. (n.d.).

- Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & medicinal chemistry letters, 20(12), 3596–3600.

- Ethyl acrylate - Wikipedia. (n.d.).

- ETHYL ACRYLATE | Occupational Safety and Health Administration - OSHA. (n.d.).

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

- WebSpectra - Problems in NMR and IR Spectroscopy - UCLA. (2000).

- ETHYL ACRYLATE, STABILIZED - CAMEO Chemicals - NOAA. (n.d.).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 65651-80-1 [sigmaaldrich.com]

- 4. 65651-80-1|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]

- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 10. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 12. ETHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. ayersintl.com [ayersintl.com]

Molecular structure and conformation of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

An In-Depth Technical Guide to the Molecular Structure and Conformation of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent member of the β-enamino ester class of compounds, characterized by a "push-pull" electronic system. This guide provides a detailed examination of its molecular structure, conformational landscape, synthesis, and spectroscopic properties. By integrating experimental data with computational insights, we explore the causal relationships between the molecule's electronic architecture and its physical and chemical characteristics. This document serves as a comprehensive resource for professionals leveraging enamines and related scaffolds in organic synthesis and medicinal chemistry.

Introduction: The Significance of a Push-Pull Olefin

This compound is more than a simple organic molecule; it is a versatile synthon whose utility is derived directly from its unique electronic structure. As a β-enamino ester, it belongs to the broader category of push-pull alkenes. These systems are defined by an electron-donating group (the pyrrolidine nitrogen) and an electron-withdrawing group (the ethyl acrylate moiety) conjugated through a carbon-carbon double bond.[1][2] This arrangement induces significant electronic polarization, creating a nucleophilic β-carbon and influencing the molecule's reactivity, conformation, and spectroscopic profile.

The delocalization of the nitrogen lone pair across the π-system imparts enamine-like reactivity, making the molecule a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceutical agents.[3][4] Understanding the subtleties of its structure and conformational preferences is therefore paramount for rationally designing synthetic pathways and predicting reaction outcomes.

Synthesis and Spectroscopic Elucidation

The creation and verification of this compound's structure rely on established synthetic protocols and rigorous spectroscopic analysis.

Synthetic Protocol: Condensation of β-Ketoester and Secondary Amine

The most direct and common method for synthesizing β-enamino esters is the condensation of a β-ketoester with a secondary amine.[5][6] This reaction is often highly efficient and can be performed under relatively mild conditions. Various catalysts, such as scandium(III) triflate or bismuth(III) triflate, can be employed to enhance reaction rates, and in many cases, the reaction proceeds well under solvent-free conditions.[5][7][8]

Experimental Protocol: Scandium(III) Triflate Catalyzed Synthesis [5]

-

Reactant Preparation: In a clean, dry round-bottom flask, combine ethyl acetoacetate (1.0 eq) and pyrrolidine (1.1 eq).

-

Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 1-5 mol%) to the mixture. The use of a catalyst facilitates the dehydration step, which is crucial for driving the equilibrium towards the enamine product.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Solvent-free conditions are often preferred for their environmental benefits and simplified work-up.[7]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel to yield this compound as a pure substance.

Caption: Workflow for the synthesis and analysis of the title compound.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity, purity, and, critically, the stereochemistry of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure. The E-configuration is unambiguously confirmed by the coupling constant between the two vinylic protons.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| Vinylic H (α to C=O) | ~5.0 - 5.5 | Carbonyl (C=O) | ~168 - 172 |

| Vinylic H (β to C=O) | ~7.4 - 7.8 | Vinylic C (β to C=O) | ~140 - 145 |

| Ethyl -CH₂- | ~4.1 - 4.3 | Vinylic C (α to C=O) | ~90 - 95 |

| Pyrrolidine -CH₂- (α to N) | ~3.2 - 3.4 | Ethyl -CH₂- | ~58 - 62 |

| Pyrrolidine -CH₂- (β to N) | ~1.8 - 2.0 | Pyrrolidine -CH₂- (α to N) | ~45 - 50 |

| Ethyl -CH₃ | ~1.2 - 1.4 | Pyrrolidine -CH₂- (β to N) | ~24 - 28 |

| Ethyl -CH₃ | ~14 - 16 |

Key Diagnostic Feature: The coupling constant (³JHH) between the vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans (E) configuration.[9] The significant downfield shift of the β-vinylic carbon and upfield shift of the α-vinylic carbon relative to ethyl acrylate itself is a direct consequence of the push-pull electronic effect.[1][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of the key functional groups. The conjugation in the push-pull system lowers the vibrational frequencies of the C=O and C=C bonds compared to their unconjugated counterparts.

| Functional Group | Characteristic Absorption (cm⁻¹) | Comment |

| C=O Stretch (Ester) | ~1690 - 1710 | Frequency is lowered due to conjugation with the enamine system. |

| C=C Stretch (Alkene) | ~1610 - 1640 | Strong absorption due to the polarized nature of the double bond. |

| C-N Stretch | ~1250 - 1350 | |

| C-O Stretch (Ester) | ~1150 - 1250 |

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Formula: C₉H₁₅NO₂[10]

-

Molecular Weight: 169.22 g/mol

-

Expected M/Z: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 170.1176.

-

In-Depth Molecular Structure and Conformation

The molecule's conformation is not static but exists as an equilibrium of several low-energy states. The overall shape is dictated by the interplay between electronic delocalization, which favors planarity, and steric hindrance, which can force deviations from it.

Resonance and Electronic Delocalization

The defining feature of this compound is the extensive π-electron delocalization. The lone pair on the pyrrolidine nitrogen participates in resonance, pushing electron density through the double bond and into the electron-withdrawing ester group. This "push-pull" mechanism is best represented by its key resonance contributors.

Caption: Resonance delocalization creates partial double bond character.

This delocalization has profound structural consequences:

-

The C(β)-N bond acquires partial double bond character, restricting rotation.

-

The C(α)-C(β) double bond is elongated and polarized.

-

The C(α)-C(carbonyl) single bond gains partial double bond character, favoring planarity.

Conformational Isomerism

While electronic effects favor a planar arrangement of the core N-C=C-C=O dihedral, rotation around the single bonds is still possible, leading to distinct conformational isomers.

-

Rotation around the C(α)-C(carbonyl) Bond: Two primary planar conformers exist: s-cis and s-trans. The energy difference between these conformers is typically small, and they often coexist in equilibrium in solution.[11][12] Computational studies on related push-pull enaminones have shown that solvent polarity can influence the relative stability of these conformers.[13]

Caption: Rotational isomers around the Cα-C(carbonyl) bond.

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar. To minimize torsional strain, it adopts either an "envelope" or "half-chair" conformation. Crystal structures of related molecules show the pyrrolidine ring in a half-chair conformation.[14] This puckering places the α-protons in different chemical environments, which can sometimes be observed in high-resolution NMR spectra.

Solid-State Structure: Insights from X-ray Crystallography

X-ray crystallography provides the most definitive data on molecular structure in the solid state.[15][16][17] While a crystal structure for the title compound itself is not publicly available, the structure of a closely related derivative, (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, has been solved.[14]

This analogous structure confirms several key features expected for the title compound:

-

E-Configuration: The geometry around the C=C double bond is unequivocally trans.

-

Planarity: The core enamine-acrylate system is largely planar, facilitating maximum π-orbital overlap.

-

Pyrrolidine Conformation: The five-membered ring adopts a half-chair conformation.[14]

These crystallographic findings provide a strong, experimentally validated model for the preferred solid-state conformation of this compound.

Conclusion

The molecular architecture of this compound is a textbook example of a push-pull system, where electronic delocalization governs its structure, conformation, and reactivity. Its synthesis is straightforward, and its structure is readily confirmed by a combination of NMR, IR, and MS techniques. The molecule's preference for a planar E-configuration is driven by resonance stabilization, while minor conformational flexibility exists through rotation around single bonds and puckering of the pyrrolidine ring. This in-depth understanding is crucial for scientists who utilize this powerful building block to construct complex molecular targets in the fields of materials science and drug discovery.

References

- Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate.

- A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications.

- Conformations of local minima for the enamine intermediate (1-En) with ΔG < 1 kcal mol. (n.d.). ResearchGate.

- β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. (2023). Taylor & Francis Online.

- Scheme 1. Synthesis of b-enaminones by the condensation reaction of b-diketones with anilines in the presence of formic acid. (n.d.). ResearchGate.

- Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (n.d.). Royal Society of Chemistry.

- Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. (2008). ResearchGate.

- Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study. (2008). PubMed.

- Enamines. (2021). Making Molecules.

- Formation of Imines and Enamines. (n.d.). Chemistry Steps.

- Enamine. (n.d.). Wikipedia.

- This compound. (n.d.). PubChemLite.

- (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate. (2010). National Institutes of Health (NIH).

- A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. (2000). ResearchGate.

- The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. IV. 4-(N,N-dimethylamino)-1,1,1-trifluoro-3-methylbut-3-en-2-one and 4-(N,N-dimethyl-amino)-1,1,1-trifluoropropen-3-en-2-one. (2013). PubMed.

- NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). Oakwood Chemical.

- Ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)acrylate. (n.d.). PubChem.

- ethyl-acrylate. (n.d.). virtualchemistry.org.

- Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of Ethyl Acrylate. (n.d.). Drexel University.

- Ethyl acrylate. (n.d.). Wikipedia.

- Ethyl Acrylate. (n.d.). PubChem.

- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the Italian market. (n.d.). Mendeley Data.

- X-ray crystallography. (n.d.). Wikipedia.

- Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate. (n.d.). PubChem.

- Supplementary Information. (n.d.). DOI.

- x Ray crystallography. (n.d.). PubMed Central.

- Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts.

- x Ray crystallography Publications. (n.d.). Weizmann Institute of Science.

- X-ray Crystallography. (2023). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Enamine - Wikipedia [en.wikipedia.org]

- 7. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - this compound (C9H15NO2) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. IV. 4-(N,N-dimethylamino)-1,1,1-trifluoro-3-methylbut-3-en-2-one and 4-(N,N-dimethyl-amino)-1,1,1-trifluoropropen-3-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of β-Enamino Esters: A Technical Guide for Synthetic Chemists

Foreword: Unveiling the Synthetic Potential of a Privileged Scaffold

In the landscape of modern organic synthesis, the β-enamino ester scaffold has emerged as a cornerstone building block, prized for its remarkable versatility and tunable reactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the fundamental principles governing the reactivity of these powerful intermediates. We will move beyond a mere cataloging of reactions, instead delving into the causality behind experimental choices and providing field-proven insights to empower you in your synthetic endeavors. Our focus will be on the mechanistic underpinnings that allow for the selective functionalization of β-enamino esters, transforming them into a diverse array of valuable molecular architectures, from complex acyclic structures to a multitude of heterocyclic systems.

The Nature of the Beast: Understanding the Electronic Landscape of β-Enamino Esters

The synthetic utility of β-enamino esters stems from their unique electronic nature. They are vinylogous amides, possessing a conjugated π-system that extends from the nitrogen lone pair, through the olefin, to the carbonyl group of the ester. This delocalization of electron density creates a molecule with multiple nucleophilic and electrophilic sites, the reactivity of which can be finely tuned by the choice of substituents on the nitrogen atom, the ester, and the carbon backbone.

The key resonance contributors illustrate this dual reactivity:

-

Enamine-like reactivity: The nitrogen lone pair donates electron density into the double bond, rendering the α-carbon nucleophilic.

-

Imine-like reactivity: The electron-withdrawing ester group polarizes the C=C bond, making the β-carbon electrophilic.

This electronic dichotomy is the foundation upon which the diverse reactivity of β-enamino esters is built.

Synthesis of β-Enamino Esters: Forging the Workhorse

A variety of reliable methods exist for the synthesis of β-enamino esters, with the choice of method often dictated by the desired substitution pattern and the scale of the reaction.

The Classical Approach: Condensation of β-Keto Esters and Amines

The most traditional and widely used method involves the direct condensation of a β-keto ester with a primary or secondary amine. This reaction is typically catalyzed by a Brønsted or Lewis acid and often requires azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Ethyl 3-(Dimethylamino)-2-phenylacrylate [1]

-

Reactants: Ethyl phenylacetate (0.01 mol), N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.012 mol), DMF (10 mL).

-

Procedure:

-

To a solution of ethyl phenylacetate in DMF, add DMFDMA.

-

Heat the mixture at 60 °C for 4 hours.

-

After cooling, add brine (10 mL) to the reaction mixture.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic fractions, dry over MgSO₄, and concentrate under vacuum.

-

-

Expected Yield: 86% (brown oil).

-

Characterization:

-

¹H-NMR (CDCl₃): δ = 1.18 (t, 3H, J = 7.5 Hz, CH₃), 2.65 (s, 6H, 2CH₃), 4.10 (q, 2H, J = 7.5 Hz, CH₂), 7.17–7.29 (m, 5H, Ar-H), 7.57 (s, 1H, CH-olefinic-H-3).

-